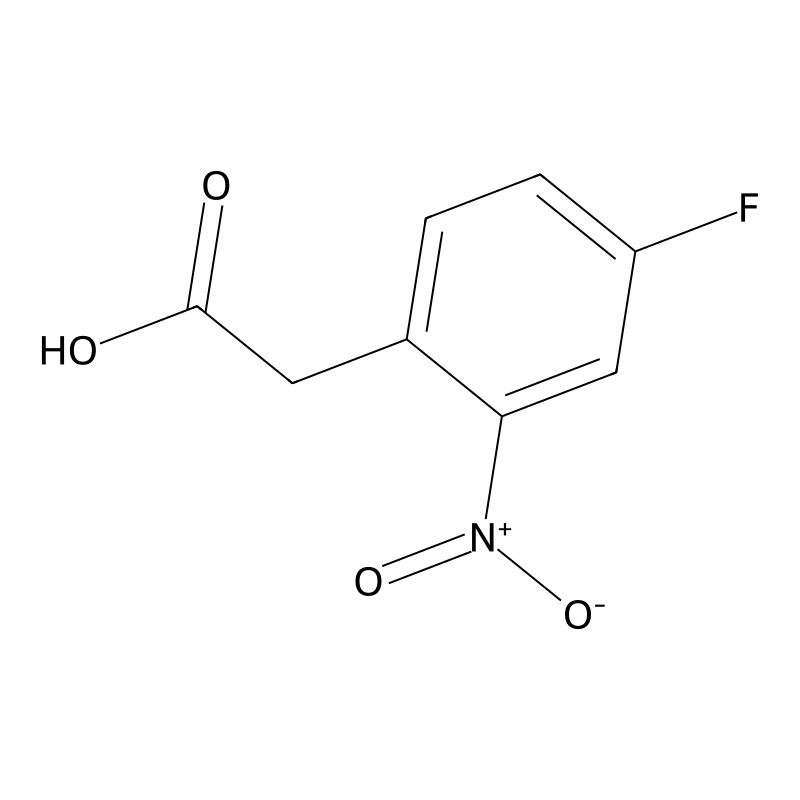

2-(4-Fluoro-2-nitrophenyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis:

-(4-Fluoro-2-nitrophenyl)acetic acid can be synthesized through various methods, including:

- The Knoevenagel condensation reaction between 4-fluoro-2-nitrobenzaldehyde and malonic acid [].

- The Friedel-Crafts acylation reaction between 4-fluoro-2-nitrotoluene and chloroacetic acid.

These reactions are documented in various scientific publications, and the specific chosen method depends on factors like desired yield, reaction efficiency, and available resources.

Potential Applications:

While the specific research applications of 2-(4-Fluoro-2-nitrophenyl)acetic acid are not extensively documented, its structural features suggest potential uses in various scientific fields:

- Medicinal Chemistry: The presence of the nitro and fluorine functional groups might contribute to interesting biological activities, making it a candidate for further exploration in drug discovery [].

- Material Science: The molecule's rigid structure and functional groups could be useful for the development of novel materials with specific properties, such as liquid crystals or photoactive compounds [].

- Organic Synthesis: The carboxylic acid group can participate in various chemical reactions, allowing its use as a building block for the synthesis of more complex molecules [].

2-(4-Fluoro-2-nitrophenyl)acetic acid is an organic compound characterized by the molecular formula C₈H₆FNO₄. This compound is a derivative of phenylacetic acid, featuring a fluoro group at the 4-position and a nitro group at the 2-position on the phenyl ring. Its unique structure imparts distinctive chemical properties, making it valuable in various synthetic and research applications.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon or tin(II) chloride.

- Substitution: The fluoro group can be substituted with nucleophiles, such as sodium methoxide in methanol.

- Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions- Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

- Nucleophiles: Sodium methoxide, potassium tert-butoxide.

- Catalysts: Sulfuric acid, hydrochloric acid.

Major Products Formed- Amino Derivatives: Resulting from the reduction of the nitro group.

- Substituted Phenylacetic Acids: Formed through nucleophilic substitution of the fluoro group.

- Esters: Produced via esterification of the carboxylic acid group.

- Amino Derivatives: Resulting from the reduction of the nitro group.

- Substituted Phenylacetic Acids: Formed through nucleophilic substitution of the fluoro group.

- Esters: Produced via esterification of the carboxylic acid group.

The biological activity of 2-(4-Fluoro-2-nitrophenyl)acetic acid has been explored in various contexts. It serves as a useful probe for studying enzyme-substrate interactions and metabolic pathways. Additionally, its derivatives have shown potential therapeutic effects in medicinal chemistry, particularly in developing pharmaceutical compounds .

Synthetic Routes

The synthesis typically involves:

- Fluorination of Phenylacetic Acid: Introducing the fluoro group.

- Nitration: Using a mixture of concentrated nitric and sulfuric acids under controlled temperature to selectively introduce the nitro group at the 2-position.

Industrial Production Methods

In industrial settings, large-scale production often employs optimized nitration processes and continuous flow reactors. Advanced purification techniques such as recrystallization and chromatography are utilized to achieve high yield and purity.

2-(4-Fluoro-2-nitrophenyl)acetic acid finds applications across various fields:

- Medicinal Chemistry: As a precursor for synthesizing pharmaceuticals with therapeutic potential.

- Biological Studies: To investigate metabolic pathways and enzyme interactions.

- Material Science: In developing novel materials with specific properties, including polymers and coatings.

Interaction studies involving 2-(4-Fluoro-2-nitrophenyl)acetic acid focus on its role as a probe in biological systems. Research has indicated that this compound can effectively interact with various biological targets, aiding in understanding metabolic processes and enzyme functions. Its derivatives may exhibit cytotoxicity against certain cancer cell lines, highlighting its potential in therapeutic applications .

Similar CompoundsCompound Name CAS Number Similarity Index 4-Fluoro-3-nitrophenylacetic acid 163395-24-2 0.88 2-Fluoro-4-nitrophenylacetic acid 315228-19-4 0.90 (5-Fluoro-2-nitrophenyl)acetic acid 29640-98-0 0.90 2-Fluoro-5-nitrophenylacetic acid 195609-18-8 0.90 2-(4-Fluoro-3-nitrophenyl)acetic acid 192508-36-4 0.88

Uniqueness

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Fluoro-3-nitrophenylacetic acid | 163395-24-2 | 0.88 |

| 2-Fluoro-4-nitrophenylacetic acid | 315228-19-4 | 0.90 |

| (5-Fluoro-2-nitrophenyl)acetic acid | 29640-98-0 | 0.90 |

| 2-Fluoro-5-nitrophenylacetic acid | 195609-18-8 | 0.90 |

| 2-(4-Fluoro-3-nitrophenyl)acetic acid | 192508-36-4 | 0.88 |

The uniqueness of 2-(4-Fluoro-2-nitrophenyl)acetic acid lies in the specific positioning of its fluoro and nitro groups. This arrangement influences its reactivity and suitability for particular synthetic applications compared to similar compounds. The distinct electronic properties conferred by these substituents make it an important building block in organic synthesis and medicinal chemistry .

The synthesis of 2-(4-fluoro-2-nitrophenyl)acetic acid typically involves sequential halogenation, nitration, and functional group modification steps. Two primary strategies dominate:

Nitration-Fluorination Sequential Pathways

A common approach begins with 4-fluorophenylacetic acid derivatives. For example, 4-fluorophenylacetic acid undergoes nitration using mixed acids (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the ortho position relative to the fluorine atom. The reaction’s regioselectivity arises from the electron-withdrawing fluorine atom, which directs nitration to the less hindered 2-position.

Key reaction:

$$ \text{4-Fluorophenylacetic acid} + \text{HNO}3/\text{H}2\text{SO}_4 \rightarrow \text{2-(4-Fluoro-2-nitrophenyl)acetic acid} $$

Alternative routes start with halogenated precursors. For instance, 4-bromo-2-nitrochlorotoluene reacts with sodium metal in organic solvents (e.g., tetrahydrofuran) to form a benzyl sodium intermediate, which subsequently undergoes carboxylation with CO₂ and acidification to yield the target compound.

Fluorination Post-Nitration Strategies

In cases where nitration precedes fluorination, 2-nitrophenylacetic acid derivatives serve as intermediates. Electrophilic fluorination agents like Selectfluor® enable benzylic fluorination under radical conditions. A charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine (DMAP) in non-aqueous solvents achieves α-fluorination with 85–92% yields.